![molecular formula C17H14FNO4 B15096259 Methyl 5-((6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B15096259.png)
Methyl 5-((6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate
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Description
Methyl 5-((6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C17H14FNO4 and its molecular weight is 315.29 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-((6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a unique chemical structure characterized by a furan ring and a quinoline moiety. Its molecular formula is C16H12FNO4, with a molecular weight of approximately 301.27 g/mol. The presence of a fluorine atom enhances its lipophilicity, which may improve membrane permeability and biological efficacy.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Similar compounds have been shown to inhibit bacterial growth effectively. The mechanism of action is likely related to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
Anticancer Activity
Research has also highlighted the potential anticancer effects of this compound. It has demonstrated cytotoxic effects against various cancer cell lines in vitro, suggesting its utility as a lead compound for developing new anticancer agents. The specific pathways through which it exerts these effects are still under investigation, but interactions with key enzymes involved in cancer progression are anticipated.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Modifications to the core structure can lead to derivatives with potentially enhanced biological properties. For instance, analogs lacking the methyl group on the quinoline or containing different halogens may exhibit distinct pharmacological profiles .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 5-(6-fluoroquinolin-4(1H)-yl)methylfuran-2-carboxylate | Lacks methyl group on quinoline | Potentially different biological profile |
Methyl 5-(8-fluoroquinolin-4(1H)-yl)methylfuran-2-carboxylate | Fluorine at position 8 | May exhibit different pharmacokinetics |
Methyl 5-(6-chloroquinolin-4(1H)-yl)methylfuran-2-carboxylate | Chlorine instead of fluorine | Different reactivity and biological activity |
This table illustrates how variations in chemical structure can influence the biological activity of related compounds, underscoring the importance of structural modifications in drug design.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological mechanisms underlying the activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, at varying concentrations.
- Cytotoxicity Assays : In vitro assays revealed that the compound induced apoptosis in cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Molecular Docking Studies : Computational studies suggested favorable interactions between the compound and target enzymes involved in metabolic pathways, providing a theoretical basis for its observed biological activities .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Future studies should focus on:
- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate specific molecular targets and pathways affected by this compound.
- Development of Derivatives : To optimize potency and selectivity against specific pathogens or cancer types.
Properties
Molecular Formula |
C17H14FNO4 |
---|---|
Molecular Weight |
315.29 g/mol |
IUPAC Name |
methyl 5-[(6-fluoro-2-methyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C17H14FNO4/c1-10-7-15(20)13-8-11(18)3-5-14(13)19(10)9-12-4-6-16(23-12)17(21)22-2/h3-8H,9H2,1-2H3 |
InChI Key |
CRRUSACMPJJSFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC3=CC=C(O3)C(=O)OC)C=CC(=C2)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.